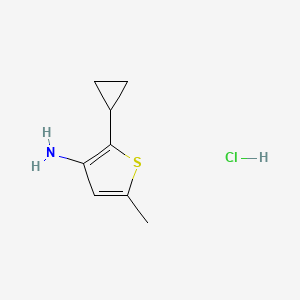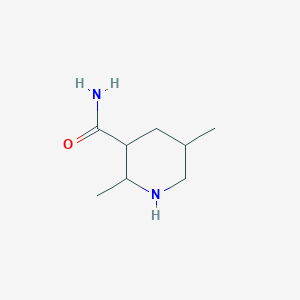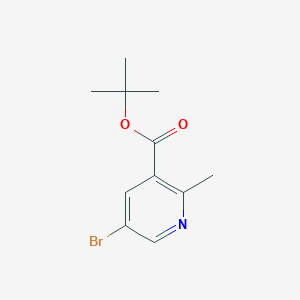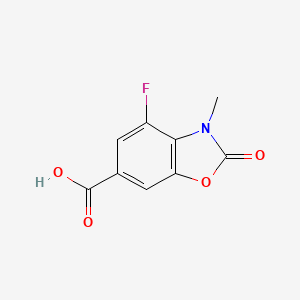
Rel-(1R,2S,4r)-1,2-difluoro-4-(iodomethyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2S,4r)-1,2-difluoro-4-(iodomethyl)cyclopentane is a cyclopentane derivative characterized by the presence of two fluorine atoms and an iodomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S,4r)-1,2-difluoro-4-(iodomethyl)cyclopentane typically involves multiple steps, starting from readily available precursors. One common approach involves the fluorination of a cyclopentane derivative followed by the introduction of the iodomethyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of organic synthesis and industrial-scale production can be applied. This includes optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,2S,4r)-1,2-difluoro-4-(iodomethyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The fluorine atoms can participate in addition reactions with suitable electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopentane derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which Rel-(1R,2S,4r)-1,2-difluoro-4-(iodomethyl)cyclopentane exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, while the iodomethyl group can facilitate binding to specific sites on target molecules. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,3S,5R)-(-)-Pinanediol: A compound with a similar cyclopentane structure but different functional groups.
(1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol: Another cyclopentane derivative with different substituents.
Uniqueness
Rel-(1R,2S,4r)-1,2-difluoro-4-(iodomethyl)cyclopentane is unique due to the combination of fluorine and iodine atoms, which can impart distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles.
Propriétés
Formule moléculaire |
C6H9F2I |
|---|---|
Poids moléculaire |
246.04 g/mol |
Nom IUPAC |
(1S,2R)-1,2-difluoro-4-(iodomethyl)cyclopentane |
InChI |
InChI=1S/C6H9F2I/c7-5-1-4(3-9)2-6(5)8/h4-6H,1-3H2/t4?,5-,6+ |
Clé InChI |
YIPVJJIGRLHJGA-GOHHTPAQSA-N |
SMILES isomérique |
C1[C@H]([C@H](CC1CI)F)F |
SMILES canonique |
C1C(CC(C1F)F)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



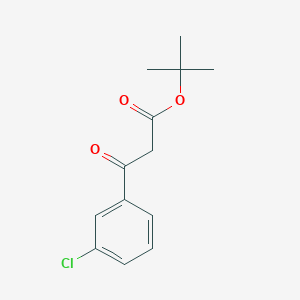

![tert-Butyl 6-(4-bromophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12990859.png)

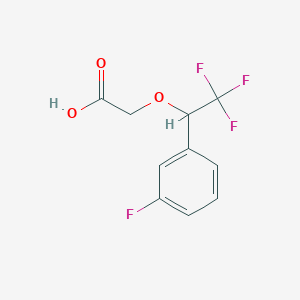
![2-(Piperidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990885.png)

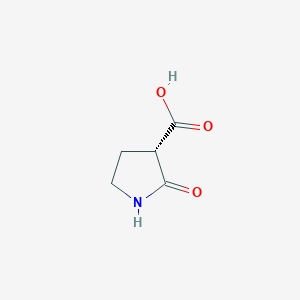
![Methyl (R)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12990898.png)
